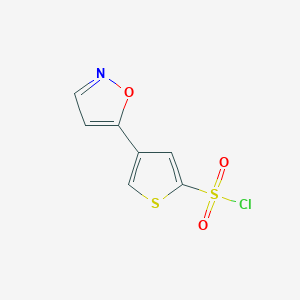

4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride

Übersicht

Beschreibung

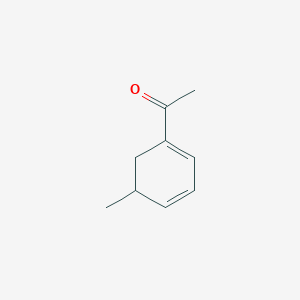

“4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride” is a chemical compound with the molecular formula C7H4ClNO3S2 and a molecular weight of 249.7 g/mol. It is a derivative of oxazole, a heterocyclic compound that has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .

Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of “4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride” would need to be determined through further analysis such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving “4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride” are not explicitly mentioned in the literature. Oxazole derivatives are known to participate in a variety of reactions, and the specific reactions would depend on the conditions and reagents used .Wissenschaftliche Forschungsanwendungen

Solid-Phase Organic Synthesis

Polymer-supported sulfonyl chloride has been utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This methodology involves attaching 1,2-diols to a solid support, reacting with p-toluenesulfonyl isocyanate, followed by cyclo-elimination with concurrent detachment from the resin. This approach allows for the preparation of oxazolidinones with high enantiopurity, showcasing the utility of polymer-supported reagents like sulfonyl chloride derivatives in facilitating efficient and selective synthesis of heterocyclic compounds (Holte, Thijs, & Zwanenburg, 1998).

Antioxidant Activity

Thiophenyl-chalcone derivatives, including a compound with a structure closely related to 4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride, have been synthesized and evaluated for their antioxidant activity. These compounds, particularly one designated as 4e, demonstrated high antioxidant activity, surpassing that of well-known antioxidants like quercetin. This research highlights the potential of thiophene sulfonyl chloride derivatives in developing new antioxidant agents (Sönmez, Gür, & Sahin, 2023).

Synthetic Methodologies

The reactivity of thiophene-2-sulfonyl chloride has been explored through reactions with various amines, hydrazine, and sodium azide, leading to the formation of diverse thiophene sulfonyl derivatives. These reactions underline the versatility of thiophene-2-sulfonyl chloride in synthesizing a wide range of compounds, from hydrazones to sulfonamides, showcasing its utility in organic synthesis (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Nonlinear Optical Materials

Conjugated thiophene compounds containing sulfonyl groups have been synthesized for applications in nonlinear optics. These materials exhibit high thermal stability, efficient second-order optical nonlinearities, and good transparency, making them suitable for use in nonlinear optical devices. The presence of sulfonyl groups enhances the electron-accepting capabilities, contributing to the desired optical properties (Chou, Sun, Huang, Yang, & Lin, 1996).

Organic Solar Cells

A sulfonyl-containing end-capping moiety, benzothiophene dioxide, has been used to prepare the non-fullerene acceptor ITBC for organic solar cells. ITBC features an acceptor-donor-acceptor structure, leading to extended UV–vis absorption into the near-IR region and low frontier molecular orbital energy levels. This study showcases the impact of sulfonyl-containing moieties on the performance of organic photovoltaic materials (Cao, Bauer, Pang, Rech, You, & Rupar, 2018).

Wirkmechanismus

The mechanism of action of “4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride” is not explicitly mentioned in the literature. Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, which drew the attention of researchers to synthesize various oxazole derivatives and screen them for their various biological activities .

Eigenschaften

IUPAC Name |

4-(1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-3-5(4-13-7)6-1-2-9-12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBJAMREHYSGCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C2=CSC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672463 | |

| Record name | 4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride | |

CAS RN |

1060817-63-1 | |

| Record name | 4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxyimidazo[1,2-a]pyrazine](/img/structure/B1501167.png)